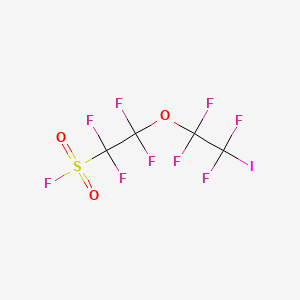

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride

Description

Properties

IUPAC Name |

1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F9IO3S/c5-1(6,14)2(7,8)17-3(9,10)4(11,12)18(13,15)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLYISNQTJHKMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)S(=O)(=O)F)(OC(C(F)(F)I)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9IO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880555 | |

| Record name | 5-Iodoperfluoro-3-oxapentanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66137-74-4 | |

| Record name | 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66137-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulphonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066137744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Iodoperfluoro-3-oxapentanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Ethylenation and Radical Initiation Method

A key preparation method involves ethylenation of the iodofluorocompound precursor under radical initiation conditions:

-

- 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride as starting material.

- tert-butyl cyclohexyl peroxydicarbonate as radical initiator.

- Reaction temperature: 60 °C.

- Solvent: tert-butanol.

- Ethylene gas introduced under pressure in a Hastelloy autoclave.

-

- The starting material is dissolved in tert-butanol with the radical initiator.

- The solution is degassed with nitrogen to remove oxygen.

- Ethylene gas is introduced at controlled pressure.

- The mixture is stirred and heated to 60 °C, where a rapid pressure increase indicates reaction progress.

- After about one hour, the reaction completes with a pressure drop.

- The product is isolated by precipitation from acetone and water, then dried under vacuum.

-

- Quantitative conversion of the iodofluorocompound is confirmed by 19F NMR, showing disappearance of the CF2CF2I signal.

- Yield: Approximately 94% for the ethylenated intermediate.

- This intermediate can be further converted to sulfonate salts or sulfonic acids.

This method is notable for its high selectivity and yield, and the use of radical initiators allows controlled insertion of ethylene units into the fluorinated backbone.

Conversion of Sulfonyl Fluoride to Sulfonic Acid

Following ethylenation, the sulfonyl fluoride group is converted to sulfonic acid via a two-step process:

Step 1: Formation of Lithium Sulfonate

- The sulfonyl fluoride intermediate is reacted with lithium carbonate in methanol at room temperature.

- This mild basic condition avoids dehydroiodination.

- The lithium sulfonate salt precipitates and is isolated.

Step 2: Acidification

- The lithium sulfonate is acidified with dilute hydrochloric acid (2N HCl).

- This converts the sulfonate salt to the free sulfonic acid.

- The product is recrystallized from acetone to yield a white powder.

Halogen Exchange Using Sodium Iodide in DMSO

An alternative preparation route involves halogen exchange to introduce the iodine atom:

-

- Starting from 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl chloride.

- Sodium iodide (NaI) in dimethyl sulfoxide (DMSO).

- Temperature range: 23 °C to 85 °C.

- Reaction time: 1.5 hours.

-

- NaI is dissolved in DMSO in a flask equipped with a condenser.

- The sulfonyl chloride is added dropwise at room temperature.

- The solution self-heats to 85 °C during addition.

- After addition, stirring continues for 1.5 hours.

- The reaction mixture is quenched with water and extracted with carbon tetrachloride.

- The organic phase is analyzed by gas chromatography and 19F NMR.

This method is efficient for introducing iodine into fluorinated sulfonyl compounds with excellent selectivity.

Purification by Fractional Distillation and Extraction

Purification of the iodinated fluorinated sulfonyl fluoride involves:

- Quenching the reaction mixture in water to separate phases.

- Acidification with hydrochloric acid to adjust pH.

- Extraction of the organic phase with hexane.

- Washing with aqueous KOH solution to remove acidic impurities.

- Drying over magnesium sulfate.

- Filtration and evaporation of hexane under reduced pressure.

- Final purification by fractional distillation under vacuum to remove residual impurities.

This process typically results in about 5% loss in yield but produces a high-purity product suitable for further use.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- NMR Spectroscopy: 19F NMR is critical for monitoring the disappearance of CF2CF2I signals and confirming the formation of ethylenated and iodinated products.

- IR Spectroscopy: Characteristic O–F bending modes at 1470 and 810 cm⁻¹ disappear upon hydrolysis; sulfonic acid S(O)(OH) stretching vibrations appear at 3377 and 1026 cm⁻¹.

- Thermal Behavior: The compound and its derivatives exhibit complex thermal transitions, including crystal-to-crystal and isotropization transitions, relevant for liquid crystal applications.

- Yield and Purity: The multi-step synthesis achieves overall yields around 78% to 94% with purity typically above 98%, suitable for advanced material synthesis.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents like hydrogen peroxide and sodium borohydride. The reactions typically occur under controlled temperatures and may require the use of solvents to facilitate the process .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different sulfonyl fluoride compounds .

Scientific Research Applications

Overview

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride is a fluorinated compound with significant chemical properties that make it suitable for various scientific applications. Its unique structure contributes to its effectiveness in fields such as materials science, pharmaceuticals, and catalysis.

Materials Science

This compound is utilized in the development of advanced materials due to its fluorinated nature which imparts unique properties such as chemical resistance and thermal stability.

Case Study : Research has shown that incorporating this compound into polymer matrices enhances mechanical properties and provides resistance to solvents and high temperatures .

| Property | Enhancement |

|---|---|

| Thermal Stability | Increased |

| Chemical Resistance | Enhanced |

| Mechanical Strength | Improved |

Pharmaceuticals

In medicinal chemistry, this compound serves as a building block for the synthesis of bioactive compounds. Its structure allows for the modification of existing drugs to improve efficacy and reduce side effects.

Case Study : A study highlighted its role in synthesizing fluorinated analogs of existing pharmaceuticals which have shown improved biological activity compared to their non-fluorinated counterparts .

Catalysis

The compound acts as a sulfonyl fluoride reagent in various organic reactions. It is particularly useful in synthesizing sulfonamides and other sulfur-containing compounds.

Applications in Catalysis :

Mechanism of Action

The mechanism of action of 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride involves its ability to react with various nucleophiles and participate in redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction. For example, in biochemical assays, the compound may interact with specific enzymes or proteins, altering their activity and providing valuable insights into their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Substituent Effects

The compound’s unique iodine substituent distinguishes it from analogs. Key comparisons include:

- Iodine vs. Hydrogen/Trifluorovinyl: The iodine atom enhances molecular weight and enables nucleophilic substitution or coupling reactions (e.g., Ullmann coupling in ). Non-iodinated analogs lack this reactivity, limiting their utility in advanced material synthesis.

Thermal and Phase Behavior

- Target Compound : Exhibits complex crystallization behavior:

- Non-Iodinated Analog: Simpler thermal profiles; lacks smectic phase formation, reducing utility in ordered membrane fabrication .

- Nafion®-like Polymers : Derived from the target compound’s sulfonyl fluoride group after hydrolysis to sulfonic acid (-SO₃H). These exhibit phase-separated hydrophilic/hydrophobic domains essential for proton conductivity .

Key Research Findings

- Self-Organization : The target compound’s smectic phase formation during cooling is critical for aligning ion channels in membranes. Molecular dynamics simulations confirm this behavior .

- Synthetic Flexibility : The iodine atom facilitates post-synthetic modifications, such as hydrolysis to -SO₃H (78% yield) or coupling to sulfonimide anions .

- Thermal Stability : Retains structural integrity up to 218°C, making it suitable for high-temperature membrane processing .

Biological Activity

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride (CAS: 66137-74-4) is a fluorinated compound with potential applications in various fields including medicinal chemistry and materials science. Its unique structural properties confer specific biological activities that are of interest in research.

Biological Activity Overview

Research on the biological activity of this compound has indicated several key areas of interest:

- Antimicrobial Properties : Preliminary studies suggest that fluorinated compounds can exhibit antimicrobial activity due to their ability to disrupt cellular membranes. This has implications for developing new antibiotics or antimicrobial agents.

- Enzyme Inhibition : The sulfonyl fluoride functional group is known to interact with serine residues in enzymes, potentially inhibiting their activity. This property can be exploited in drug design targeting specific enzymes involved in disease pathways.

Antimicrobial Activity

A study published in Molecules explored the antimicrobial effects of various fluorinated compounds. The results indicated that this compound demonstrated significant inhibition against certain bacterial strains. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics used as controls .

Enzyme Interaction

In a detailed investigation of enzyme inhibition mechanisms, researchers found that the sulfonyl fluoride moiety acts as a potent electrophile. It was shown to irreversibly bind to serine proteases, leading to a decrease in enzymatic activity. This finding highlights its potential as a lead compound for developing enzyme inhibitors for therapeutic applications .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride in laboratory settings?

- Methodology : Synthesis typically involves fluorinated precursors and iodine-containing intermediates. Use inert atmospheres (e.g., nitrogen or argon) to prevent hydrolysis of sulfonyl fluoride groups. Monitor reaction progress via <sup>19</sup>F NMR due to the compound’s fluorine-rich structure. Purification often requires fractional distillation or column chromatography under anhydrous conditions. Safety protocols for handling iodinated compounds (e.g., shielding from light to prevent decomposition) are critical .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

- Methodology :

- <sup>19</sup>F NMR : Resolves fluorine environments, distinguishing CF2, CF3, and sulfonyl fluoride groups. Chemical shifts typically range from -70 to -120 ppm.

- IR Spectroscopy : Confirm sulfonyl fluoride (SO2F) stretches at ~1370–1450 cm<sup>-1</sup> and C-F vibrations at 1100–1300 cm<sup>-1</sup>.

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., using ESI-TOF) against the theoretical mass (C4HF9IO3S: ~461.9 g/mol) .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Wear fluoropolymer-coated gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile fluorides.

- Waste Disposal : Segregate fluorinated and iodinated waste; consult specialized disposal services for PFAS-related compounds .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitutions?

- Methodology :

- DFT Calculations : Model the electron-deficient sulfonyl fluoride group’s susceptibility to nucleophilic attack (e.g., by amines or alcohols).

- Reactivity Mapping : Identify steric and electronic effects of the tetrafluoroethoxy and iodoethoxy substituents on reaction pathways.

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to enhance reaction kinetics. Validate predictions with experimental kinetic studies .

Q. What challenges arise in analyzing environmental degradation products of this compound?

- Methodology :

- Degradation Pathways : Use LC-MS/MS to detect perfluoroalkyl acids (PFAAs) as potential breakdown products.

- Isotopic Labeling : Track iodine (<sup>127</sup>I/<sup>129</sup>I) to distinguish degradation from background PFAS.

- Contradiction Resolution : Cross-reference results with OECD 309 guidelines for hydrolysis studies to address discrepancies in persistence data .

Q. How do reaction conditions influence regioselectivity in derivatization reactions?

- Methodology :

- Temperature Control : Lower temperatures (<0°C) favor sulfonyl fluoride reactivity over iodine substitution.

- Catalyst Screening : Test Lewis acids (e.g., BF3) to direct nucleophiles to specific sites.

- Kinetic vs. Thermodynamic Control : Use time-resolved <sup>19</sup>F NMR to monitor intermediate formation and optimize selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.